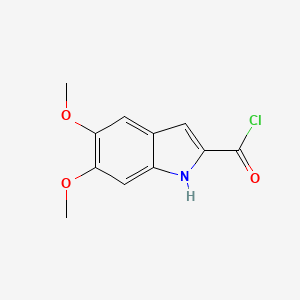
5,6-Dimethoxy-1H-indole-2-carbonyl chloride
Descripción
5,6-Dimethoxy-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions of the indole ring and a carbonyl chloride group at the 2 position. It is a yellow to orange crystalline solid, soluble in organic solvents like dichloromethane and dimethyl sulfoxide .
Propiedades
IUPAC Name |
5,6-dimethoxy-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-15-9-4-6-3-8(11(12)14)13-7(6)5-10(9)16-2/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZXCRVQEOHOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 5,6-Dimethoxy-1H-indole-2-carbonyl chloride typically involves the reaction of 5,6-dimethoxyindole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
Starting Material: 5,6-Dimethoxyindole
Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), reflux, inert atmosphere (e.g., nitrogen or argon)
The reaction proceeds with the formation of this compound as the main product .
Análisis De Reacciones Químicas
5,6-Dimethoxy-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reagents: Amines, alcohols, thiols
Conditions: Room temperature to reflux, inert atmosphere
Products: Amides, esters, thioesters
-
Reduction: : The carbonyl chloride group can be reduced to the corresponding alcohol.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄)
Conditions: Anhydrous solvent, low temperature
Products: 5,6-Dimethoxy-1H-indole-2-methanol
-
Oxidation: : The methoxy groups can be oxidized to form corresponding quinones.
Reagents: Oxidizing agents such as potassium permanganate (KMnO₄)
Conditions: Aqueous or organic solvent, room temperature to reflux
Products: 5,6-Dimethoxyindole-2,3-quinone
Aplicaciones Científicas De Investigación
5,6-Dimethoxy-1H-indole-2-carbonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,6-Dimethoxy-1H-indole-2-carbonyl chloride largely depends on its reactivity towards nucleophiles and its ability to form various derivatives. The carbonyl chloride group is highly electrophilic, making it a key site for nucleophilic attack. This reactivity allows the compound to form amides, esters, and other derivatives, which can interact with biological targets such as enzymes and receptors. The methoxy groups at the 5 and 6 positions can also influence the compound’s electronic properties and its interactions with molecular targets .
Comparación Con Compuestos Similares
5,6-Dimethoxy-1H-indole-2-carbonyl chloride can be compared with other indole derivatives such as:
5,6-Dimethoxyindole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
5,6-Dihydroxyindole-2-carboxylic acid: Contains hydroxyl groups instead of methoxy groups, leading to different reactivity and biological properties.
5,6-Dimethoxy-2,3-dihydro-1H-indole: Lacks the carbonyl chloride group, resulting in different chemical behavior and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


